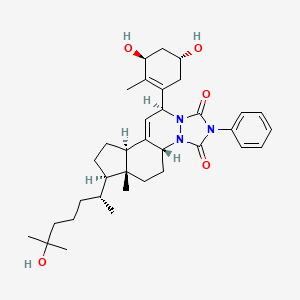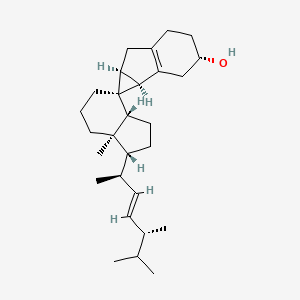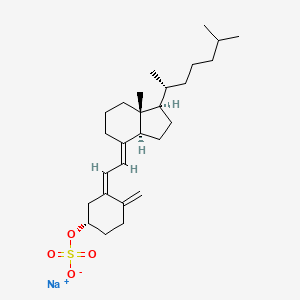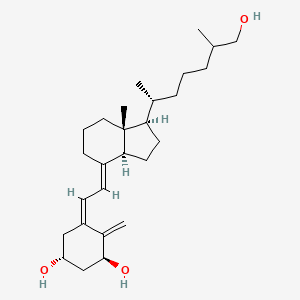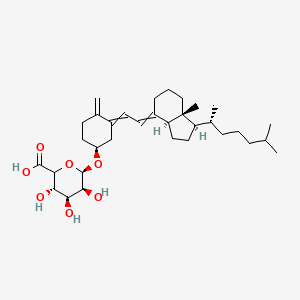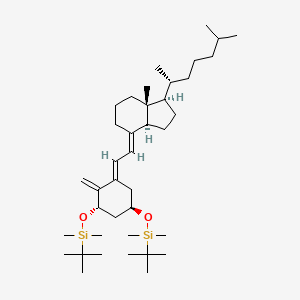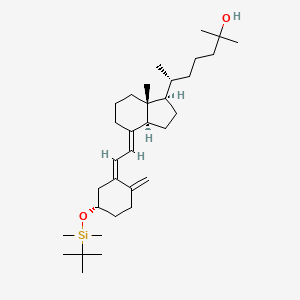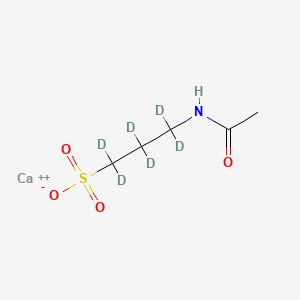
Lidocaine-d10 Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lidocaine-d10 Hydrochloride is a deuterium labeled Lidocaine hydrochloride . Lidocaine Hydrochloride is a local anesthetic and antiarrhythmic agent . It is used to provide local anesthesia by nerve blockade at various sites in the body . It was originally developed as a local anesthetic .
Molecular Structure Analysis
Lidocaine-d10 Hydrochloride has a molecular formula of C14H12D10N2O . The structure of Lidocaine-d10 Hydrochloride was confirmed by infrared, mass, and 1H and 13C nuclear magnetic resonance spectroscopy .Aplicaciones Científicas De Investigación
Spectrophotometric Analysis
Lidocaine hydrochloride reacts with phenol red or chlorophenol red to form an ion-association complex, which changes the color of solutions significantly. This reaction is leveraged in the spectrophotometric method for the determination of lidocaine hydrochloride. The method has high sensitivity and good selectivity, making it suitable for analyzing lidocaine hydrochloride in medical samples, as well as human serum and urine (Hu Wu-hong, 2008).
Potentiometric Sensors
Potentiometric sensors, such as modified screen-printed and carbon paste ion-selective electrodes, have been developed for the determination of lidocaine hydrochloride. These sensors demonstrate a Nernstian response and are effective in various pH ranges, offering a rapid response time and a long lifetime. They are used in the determination of lidocaine hydrochloride in pharmaceutical preparations and biological fluids like urine and serum (Ali et al., 2017).
Physico-Chemical Properties in Medical Applications
Research into the physico-chemical properties of lidocaine hydrochloride has shown that replacing deionized water with lidocaine hydrochloride in glass polyalkenoate cements results in shorter working times but comparable setting times and mechanical properties. This has applications in clinical environments where lidocaine hydrochloride is used as an anesthetic (Niranjan et al., 2018).
Molecular Dynamics in Pharmaceutical Formulations
Studies on the molecular dynamics of lidocaine hydrochloride, particularly in its water mixtures, reveal significant effects on the relaxation dynamics of this protic ionic liquid. Such insights are crucial for understanding the behavior of lidocaine hydrochloride in various pharmaceutical formulations (Wojnarowska et al., 2012).
Enhancing Drug Delivery Techniques
Research into enhancing the delivery of lidocaine via techniques such as dissolving microneedles and iontophoresis has shown promising results. These methods aim to increase the efficiency of drug delivery while minimizing discomfort, particularly in local anesthesia applications (Yang et al., 2020).
Safety And Hazards
Propiedades
Número CAS |
1189959-13-4 |
|---|---|
Nombre del producto |
Lidocaine-d10 Hydrochloride |
Fórmula molecular |
C14H13ClN2OD10 |
Peso molecular |
280.86 |
Apariencia |
White to Off-White Solid |
melting_point |
113-120°C |
Pureza |
> 95% |
Cantidad |
Milligrams-Grams |
Números CAS relacionados |
73-78-9 (unlabelled) |
Sinónimos |
2-(Diethyl-d10-amino)-N-(2,6-dimethylphenyl)acetamide Hydrochloride |
Etiqueta |
Lidocaine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



